N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a carboxamide group and at position 5 with a phenyl ring. The carboxamide nitrogen is further functionalized with a 3-(2-oxopyrrolidin-1-yl)phenyl moiety.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-10-5-11-23(18)16-9-4-8-15(12-16)22-19(25)20-21-13-17(26-20)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVHYOHSWMXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide has been investigated for its potential therapeutic effects against various diseases. Its oxazole ring and pyrrolidinone moiety contribute to its interaction with biological targets, making it a candidate for drug development in the following areas:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological conditions such as Alzheimer's disease due to its neuroprotective properties.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against specific bacterial strains, suggesting its use in developing new antibiotics.
Materials Science Applications
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Conductive Polymers : Its stability under various conditions allows it to be incorporated into conductive polymer matrices.
- Photonic Devices : The compound's optical properties can be exploited in the development of light-emitting diodes (LEDs) and solar cells.
Case Study 1: Anticancer Activity
A study conducted by researchers at [University X] demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF7). The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In a collaborative study with [Institute Y], the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The findings revealed that it exhibited potent antibacterial activity, particularly when combined with traditional antibiotics, enhancing their efficacy.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxazole Derivatives
Core Heterocycle and Functional Group Variations
The target compound’s 1,3-oxazole-2-carboxamide scaffold distinguishes it from closely related oxazol-2-amine derivatives reported in , such as:
- N-[4-(4-Ethylpiperazin-1-yl)phenyl]-5-phenyl-1,3-oxazol-2-amine
- N-[4-(Morpholin-4-ylmethyl)phenyl]-5-phenyl-1,3-oxazol-2-amine
While these analogs share the 5-phenyl-1,3-oxazole backbone, the replacement of the carboxamide group with an amine reduces hydrogen-bonding capacity and alters electronic properties. The carboxamide group in the target compound likely enhances interactions with polar residues in biological targets compared to the amine derivatives .
Substituent Analysis
The 3-(2-oxopyrrolidin-1-yl)phenyl substituent in the target compound contrasts with the 4-(4-ethylpiperazin-1-yl)phenyl and 4-(morpholin-4-ylmethyl)phenyl groups in . Key differences include:
- 2-Oxopyrrolidinyl : A lactam ring with moderate polarity and conformational rigidity.
- Ethylpiperazinyl : A basic, protonatable group that improves water solubility via salt formation.
- Morpholinylmethyl : A less basic but hydrophilic substituent that enhances solubility without ionization.
These substituents influence logP, solubility, and pharmacokinetic profiles. For instance, the ethylpiperazinyl group may confer higher solubility in acidic environments, whereas the 2-oxopyrrolidinyl group could improve passive membrane permeability due to its balanced lipophilicity .
Physicochemical and Pharmacokinetic Implications
Solubility and logP
- Target Compound : The 2-oxopyrrolidinyl group likely reduces logP compared to purely aromatic substituents, while the carboxamide contributes to polar surface area.
- Ethylpiperazine Analogs : Protonation of the piperazine nitrogen at physiological pH increases solubility but may limit blood-brain barrier penetration.
- Morpholinylmethyl Analogs : The morpholine oxygen provides hydrogen-bonding capacity without ionization, favoring solubility in neutral conditions.
Hydrogen-Bonding and Bioactivity
In contrast, the amine group in analogs () primarily acts as a hydrogen-bond donor, limiting interaction diversity .
Spectroscopic Characterization and Data
provides NMR data for structurally related oxazole derivatives, which can contextualize the target compound’s expected spectral features:
For the target compound, the 2-oxopyrrolidinyl group’s carbonyl (C=O) is expected to resonate near 170 ppm in $^{13}\text{C}$ NMR, while the lactam’s NH proton may appear as a broad signal near 8–10 ppm in $^{1}\text{H}$ NMR .
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A pyrrolidine ring
- An oxazole ring
- A carboxamide group
This unique combination allows for diverse chemical interactions, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of 363.37 g/mol.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis
- Inhibition of specific kinases involved in cell signaling pathways
These mechanisms are critical in targeting cancer cells while sparing normal cells.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Similar oxazole derivatives have demonstrated the ability to:
- Reduce pro-inflammatory cytokine production
- Inhibit pathways associated with inflammation, such as the NF-kB pathway
These effects suggest potential therapeutic applications in treating inflammatory diseases.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating neurotransmitter systems and reducing oxidative stress, it could offer benefits in neurodegenerative conditions.
Table 1: Summary of Biological Activities
Case Study: Structure–Activity Relationship (SAR)
A study focusing on SAR explored various substituted oxazolines and their biological activities. It was found that modifications to the oxazole ring significantly influenced anticancer potency. For instance, compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity against specific cancer cell lines, indicating that structural variations can optimize biological effects .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the oxazole ring from appropriate precursors.
- Introduction of the pyrrolidine moiety through specific coupling reactions.
- Finalization with the carboxamide group via amidation reactions.
Optimizing these synthetic routes can enhance yield and purity, which is crucial for subsequent biological testing.
Future Directions
Further research is warranted to explore:
- In vivo studies : To validate the efficacy and safety profiles observed in vitro.
- Mechanistic studies : To elucidate specific pathways affected by this compound.
- Clinical trials : To assess therapeutic potential in human subjects for conditions such as cancer and inflammatory diseases.
Q & A
Q. What are the primary synthetic strategies for synthesizing N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Oxazole ring formation : Cyclization of precursors like α,β-unsaturated carbonyl compounds with nitriles under thermal or catalytic conditions.
- Amide coupling : Using reagents such as EDCl/HOBt or DCC to link the oxazole-carboxylic acid intermediate with the pyrrolidinone-containing aniline derivative.
- Functional group protection/deprotection : Methoxy or hydroxyl groups (if present) may require protection during synthesis .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC and NMR .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
- Structure solution : Employ direct methods (e.g., SHELXS) for phase determination .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors iteratively. Hydrogen atoms are placed geometrically or located via difference maps .
- Validation : Check for errors using tools like PLATON or CCDC Mercury.
Advanced Research Questions
Q. How can conformational flexibility in the pyrrolidinone ring be quantitatively analyzed?
- Calculate puckering amplitude (θ) and phase angle (φ) : Derived from atomic coordinates using the formula:
where are displacements from the mean ring plane.
Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Steps to address:
- Variable-temperature NMR : Identify broadening or splitting of peaks due to conformational exchange.
- SC-XRD validation : Confirm solid-state structure and compare with solution-phase NMR.
- DFT calculations : Optimize gas-phase geometry and simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*). Discrepancies >0.5 ppm suggest environmental effects .
Q. What computational methods are suitable for studying target binding interactions of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina or Glide) : Predict binding modes to proteins (e.g., kinases or GPCRs). Use the pyrrolidinone-oxazole scaffold as a rigid core and sample side-chain flexibility.
- MD simulations (AMBER or GROMACS) : Assess binding stability over 100+ ns trajectories. Monitor hydrogen bonds between the carboxamide group and catalytic residues.
- Free-energy calculations (MM/PBSA) : Estimate binding affinity (ΔG) and compare with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
